1,4-Dibutoxy-2,5-dinitrobenzene
Description
1,4-Dibutoxy-2,5-dinitrobenzene (C₁₄H₂₀N₂O₆) is a nitro-substituted benzene derivative featuring two butoxy (–OC₄H₉) groups at the 1,4-positions and two nitro (–NO₂) groups at the 2,5-positions. Nitro groups are strongly electron-withdrawing, which reduces aromatic ring electron density and influences substitution patterns in electrophilic reactions.
Properties
IUPAC Name |
1,4-dibutoxy-2,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-12(16(19)20)14(22-8-6-4-2)10-11(13)15(17)18/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSNHRZJQSBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2,5-dinitrobenzene typically involves the nitration of 1,4-dibutoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-2,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or other strong bases, and appropriate nucleophiles.
Major Products Formed
Reduction: 1,4-Dibutoxy-2,5-diaminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dibutoxy-2,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dibutoxy-2,5-dinitrobenzene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1,4-dibutoxy-2,5-dinitrobenzene with analogous compounds, focusing on substituent effects, molecular properties, and applications.
1,4-Di-n-heptyloxy-2,5-dinitrobenzene
- Structure : C₂₀H₃₂N₂O₆ (Mr = 396.48).
- Key Differences : Replaces butoxy with longer heptyloxy (–OC₇H₁₅) chains.
- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 13.988 Å, b = 7.945 Å, c = 9.534 Å, β = 99.786° . Extended alkyl chains increase hydrophobicity and may reduce solubility in polar solvents compared to the butoxy analog.
- Applications : Likely used in liquid crystal or polymer research due to its crystallographic stability .
1,4-Di-tert-butyl-2,5-dimethoxybenzene
- Structure : C₁₆H₂₆O₂ (Mr = 250.38).
- Key Differences : tert-Butyl (–C(CH₃)₃) and methoxy (–OCH₃) groups replace butoxy and nitro groups.
- Properties :
- Applications : Used as a stabilizer in polymers or as a precursor in organic synthesis .
Benzene, 1,4-Dibutoxy-2,5-diiodo
- Structure : C₁₄H₂₀O₂I₂ (Mr = 474.12).
- Key Differences : Iodo (–I) substituents replace nitro groups.
- Properties :
- Applications: Potential use in optoelectronic materials or cross-coupling reactions .
1,4-Dimethoxy-2-nitrobenzene
- Structure: C₈H₉NO₄ (Mr = 183.16).
- Key Differences : Methoxy groups replace butoxy, and only one nitro group is present.
- Properties :
- Applications : Intermediate in dye synthesis or pharmaceutical manufacturing .
Key Research Findings
- Substituent Effects :
- Nitro groups significantly lower the electron density of the aromatic ring, directing electrophilic attacks to meta/para positions relative to existing substituents .
- Alkoxy chain length (butoxy vs. heptyloxy) modulates solubility: longer chains reduce polarity but enhance thermal stability in crystalline phases .
- Synthetic Pathways :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
